1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a unique structure combining a methoxypyridine moiety with a trifluoromethyl group and a triazole ring, which imparts distinctive chemical and biological properties.
Preparation Methods
The synthesis of 1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The methoxypyridine moiety can be synthesized through a nucleophilic substitution reaction involving 3-chloropyridine and sodium methoxide.
Introduction of the Triazole Ring: The triazole ring is often introduced via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-(6-Methoxypyridin-3-YL)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:
1-(6-Methoxypyridin-3-YL)-3-(methyl)-1H-1,2,4-triazol-5-amine: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(6-Methoxypyridin-3-YL)-3-(chloromethyl)-1H-1,2,4-triazol-5-amine:
1-(6-Methoxypyridin-3-YL)-3-(ethyl)-1H-1,2,4-triazol-5-amine: The ethyl group provides different steric and electronic effects compared to the trifluoromethyl group.
Properties
Molecular Formula |
C9H8F3N5O |
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Molecular Weight |
259.19 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8F3N5O/c1-18-6-3-2-5(4-14-6)17-8(13)15-7(16-17)9(10,11)12/h2-4H,1H3,(H2,13,15,16) |
InChI Key |
WLZMVXIXHZHMFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)N2C(=NC(=N2)C(F)(F)F)N |
Origin of Product |
United States |
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